molecular formula C9H7ClO2 B11751182 (6-Chloro-1-benzofuran-3-YL)methanol

(6-Chloro-1-benzofuran-3-YL)methanol

Cat. No.: B11751182
M. Wt: 182.60 g/mol
InChI Key: OJNDOYOPLJXMDB-UHFFFAOYSA-N
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Description

(6-Chloro-1-benzofuran-3-YL)methanol is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, characterized by a benzofuran ring substituted with a chlorine atom at the 6-position and a methanol group at the 3-position, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-benzofuran-3-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been utilized to enhance reaction rates and improve yields . The use of advanced catalytic systems and optimized reaction conditions further contributes to the efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-benzofuran-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the benzofuran ring or the substituents.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced or modified biological activities.

Mechanism of Action

The mechanism of action of (6-Chloro-1-benzofuran-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The compound’s antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simple benzofuran ring structure.

    6-Chlorobenzofuran: Similar to (6-Chloro-1-benzofuran-3-YL)methanol but lacks the methanol group.

    3-Hydroxybenzofuran: Contains a hydroxyl group at the 3-position instead of a methanol group.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methanol group, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(6-chloro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2

InChI Key

OJNDOYOPLJXMDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C2CO

Origin of Product

United States

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